
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Thr-AMC, also known as H-Threonine-7-amido-4-methylcoumarin, is a synthetic compound used primarily in biochemical research. It is a derivative of threonine, an essential amino acid, and is often utilized in enzymatic assays to study protease activity due to its fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-AMC typically involves the coupling of threonine with 7-amido-4-methylcoumarin. This process can be achieved through various peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of H-Thr-AMC follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-Thr-AMC undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by proteases, leading to the release of 7-amido-4-methylcoumarin, which is fluorescent.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions can modify the amide or coumarin moieties.
Common Reagents and Conditions
Hydrolysis: Typically performed in buffered aqueous solutions at physiological pH, using proteases like trypsin or chymotrypsin.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Hydrolysis: Produces 7-amido-4-methylcoumarin and threonine.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
H-Thr-AMC is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study protease activity and enzyme kinetics.
Biology: Employed in cell biology to investigate protease functions and protein degradation pathways.
Medicine: Utilized in drug discovery and development to screen for protease inhibitors, which are potential therapeutic agents for various diseases.
Industry: Applied in quality control processes to monitor protease activity in industrial enzyme preparations.
Mécanisme D'action
H-Thr-AMC exerts its effects primarily through its interaction with proteases. When proteases cleave the peptide bond between threonine and 7-amido-4-methylcoumarin, the latter is released and exhibits fluorescence. This fluorescence can be quantitatively measured, providing insights into the protease’s activity and specificity. The molecular targets are the active sites of proteases, and the pathways involved include the catalytic mechanisms of these enzymes.
Comparaison Avec Des Composés Similaires
H-Thr-AMC is unique due to its specific structure and fluorescent properties. Similar compounds include:
H-Ala-AMC: Alanine derivative used in similar enzymatic assays.
H-Arg-AMC: Arginine derivative with applications in studying arginine-specific proteases.
H-Lys-AMC: Lysine derivative used for lysine-specific protease assays.
Compared to these compounds, H-Thr-AMC offers distinct advantages in terms of substrate specificity and fluorescence intensity, making it a valuable tool in biochemical research.
Propriétés
IUPAC Name |
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVQDJSQAAKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
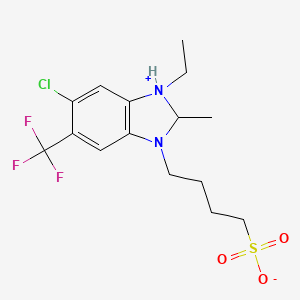
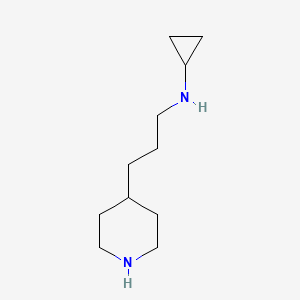

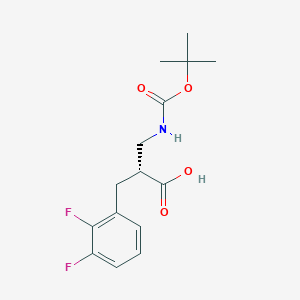
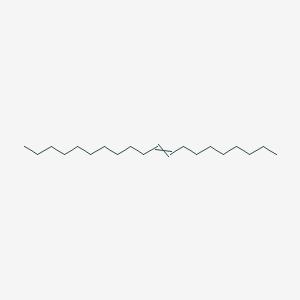

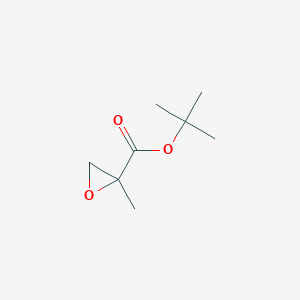

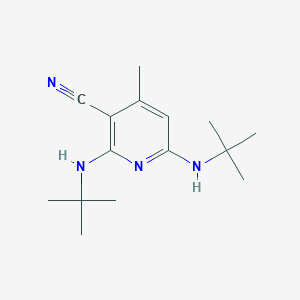
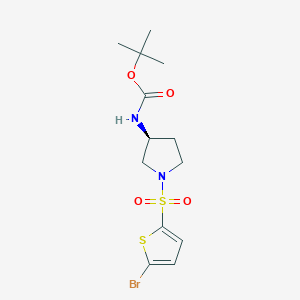
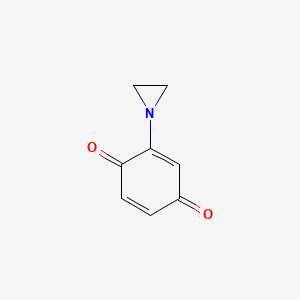
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)

![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
